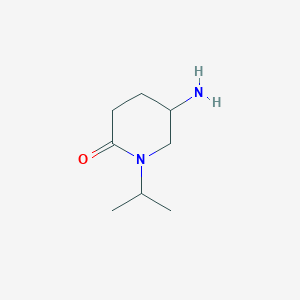

5-amino-1-(propan-2-yl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-propan-2-ylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(2)10-5-7(9)3-4-8(10)11/h6-7H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYGTGLZDNQCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CCC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267530 | |

| Record name | 2-Piperidinone, 5-amino-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-30-9 | |

| Record name | 2-Piperidinone, 5-amino-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinone, 5-amino-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-(propan-2-yl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 5 Amino 1 Propan 2 Yl Piperidin 2 One

Asymmetric Synthesis of 5-amino-1-(propan-2-yl)piperidin-2-one

Creating the chiral center at the C5 position with high enantiomeric purity is paramount. Asymmetric synthesis methodologies offer powerful solutions, which can be broadly categorized into approaches using chiral auxiliaries, catalytic asymmetric induction, and chiral pool-based strategies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. nih.govwordpress.com After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example applicable to the synthesis of α-amino acids and their derivatives is the Schöllkopf bis-lactim ether method . wikipedia.orgbiosynth.com This strategy employs a chiral auxiliary, typically derived from an amino acid like valine, which is cyclized with glycine (B1666218) to form a diketopiperazine. wikipedia.org Subsequent O-methylation yields a bis-lactim ether. Deprotonation at the prochiral center of the glycine unit creates a planar enolate. The steric bulk of the valine's isopropyl group effectively shields one face of the enolate, directing an incoming electrophile to the opposite face with high diastereoselectivity. biosynth.comyoutube.com

For the synthesis of the target molecule, a suitable electrophile would be required to introduce the precursor to the rest of the piperidinone ring. After the stereoselective alkylation, acidic hydrolysis cleaves the auxiliary, yielding the desired α-substituted amino acid derivative with high enantiomeric excess (typically >95% ee), which can then be further manipulated and cyclized to form the final this compound. wikipedia.orgbiosynth.com Other auxiliaries, such as Evans' oxazolidinones or those based on iron complexes, also provide powerful stereocontrol in alkylation and acylation reactions that could be adapted for the synthesis of precursors to the target molecule. nih.goviupac.org

Catalytic Asymmetric Induction

Catalytic asymmetric induction utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly atom-economical and is a cornerstone of modern green chemistry. nih.govmdpi.com Transition metal-catalyzed asymmetric hydrogenation is a particularly powerful method for establishing chiral amine centers. nih.govresearchgate.netacs.org

For the synthesis of this compound, a key strategy would involve the asymmetric hydrogenation of a prochiral enamide or a cyclic imine precursor. For instance, a tetrahydropyridinone intermediate could be subjected to hydrogenation using a chiral catalyst, such as one based on iridium, rhodium, or palladium, complexed with a chiral ligand (e.g., BINAP, f-Binaphane). nih.govacs.orgdicp.ac.cn The choice of metal, ligand, and reaction conditions is critical for achieving high conversion and enantioselectivity. nih.gov The reaction transfers hydrogen across the double bond in a stereocontrolled manner, establishing the chiral center at C5. Recent advancements have also explored the use of chiral Brønsted acids as organocatalysts for the hydrogenation of enamides, offering a metal-free alternative. nih.gov

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ir/(S,S)-f-Binaphane | N-Alkyl Imines | up to 90% | nih.gov |

| Chiral Phosphoric Acid (VAPOL-PA) | Enamides | >95% | nih.gov |

| Pd-Complex with Chiral Diamine | Cinnamic Acid Derivatives | ~76% | dicp.ac.cn |

Chiral Pool-Based Strategies (e.g., utilizing amino acids)

The chiral pool synthesis approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wordpress.comyoutube.com Amino acids, sugars, and terpenes are common choices. For the synthesis of a chiral 5-aminopiperidinone, L-glutamic acid is an ideal starting material as it already contains the required carbon skeleton and a chiral amine center. niscpr.res.in

A synthetic route could begin with the protection of the amino and carboxylic acid groups of L-glutamic acid. niscpr.res.innih.gov The side-chain carboxylic acid can then be selectively reduced to an alcohol. Subsequent chemical manipulations would be performed to build the remainder of the piperidinone ring. For instance, the α-amino group can be N-alkylated with an isopropyl group, and the molecule can be elongated before an intramolecular cyclization step forms the piperidinone ring. This strategy elegantly transfers the inherent chirality of the starting material to the final product. niscpr.res.in

Novel Ring Formation Strategies for the Piperidinone Core

The construction of the six-membered piperidinone ring is the central challenge in synthesizing the target molecule. Modern organic chemistry offers a range of efficient cyclization and multi-component strategies to build this heterocyclic core.

Cyclization Reactions in the Synthesis of this compound

Intramolecular cyclization is a powerful strategy where a linear precursor containing all the necessary atoms is induced to form a ring. nih.gov For the target molecule, a key disconnection involves breaking the amide bond or the C5-C6 bond of the piperidinone ring. A common approach is an intramolecular reductive amination . This would involve a linear precursor containing a terminal amine (the N-isopropyl group), a ketone or aldehyde at the C2 position, and an amino group precursor at the C5 position. Treatment with a reducing agent would first form a cyclic iminium ion, which is then reduced in situ to form the piperidinone ring. niscpr.res.in

Another approach is the cyclization of amino acid-derived diazoketones, which can be promoted by Brønsted acids under metal-free conditions. frontiersin.org Additionally, radical-mediated cyclizations offer an alternative path to form piperidine (B6355638) rings from linear amino-aldehydes or other suitable precursors. nih.gov

| Cyclization Type | Key Precursor | Typical Conditions | Reference |

|---|---|---|---|

| Intramolecular Reductive Amination | Linear amino-keto-ester | H2, Pd/C or NaBH3CN | niscpr.res.in |

| Brønsted Acid Catalyzed Cyclization | Amino acid-derived diazoketone | Silica-supported HClO4, MeOH | frontiersin.org |

| Radical-Mediated Cyclization | Linear amino-aldehyde | Cobalt(II) catalyst | nih.gov |

Multi-Component Reactions for Piperidinone Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. acs.orgnih.govfrontiersin.org This approach aligns with the principles of green chemistry by reducing steps, purification, and waste. frontiersin.org

While a specific MCR for this compound is not prominently documented, general MCRs for constructing highly substituted piperidine and piperidinone scaffolds have been developed. acs.orgacs.org For example, a formal [2+2+2] cycloaddition involving a tandem radical addition-lactamization sequence can assemble piperidinones from an olefin, an oxime, and a carbonyl-substituted radical precursor. acs.org Another strategy involves a three-component Mannich-type reaction to build chiral dihydropyridinone intermediates, which are versatile precursors for various piperidine compounds. rsc.org These methodologies demonstrate the potential for developing a convergent and efficient MCR to assemble the target molecule or its close analogs from simple, readily available building blocks.

Process Development and Scalable Synthesis of this compound

There is no available literature detailing the process development or scalable synthesis specifically for this compound. The industrial production of structurally related pharmaceutical intermediates, such as those for the drug avibactam, often involves multi-step syntheses with a focus on yield optimization and process control, which are typically documented in patents. google.com However, no such patents were found for the requested compound.

For related piperidin-2-one derivatives, synthetic challenges have been noted, including the difficulty in obtaining starting materials and issues with scalability. researchgate.net A scalable synthesis would necessitate a route that utilizes readily available starting materials, minimizes complex purification steps, and ensures consistent high yields and purity. Common strategies that would likely be explored include:

Reductive Amination: A frequently used method for forming the piperidine ring. nih.gov A scalable process would involve optimizing the choice of reducing agent, solvent, and reaction conditions to maximize yield and minimize by-product formation.

Intermediate Isolation: For multi-step syntheses, the ability to isolate key intermediates as stable, crystalline solids is crucial for purification and quality control on a large scale. ug.edu.pl

Without specific studies, data on reaction conditions, yields, and throughput for a scalable synthesis of this compound cannot be provided.

Green Chemistry Principles in the Synthesis of this compound

No publications were found that specifically apply or analyze green chemistry principles for the synthesis of this compound. The application of green chemistry to the synthesis of piperidones is an area of active research, focusing on reducing environmental impact and improving process efficiency. sciencemadness.org

General green chemistry principles that would be applicable to the synthesis of this compound include:

Atom Economy: Designing a synthetic route that incorporates the maximum number of atoms from the starting materials into the final product. Cycloaddition or multicomponent reactions are often high in atom economy.

Use of Safer Solvents: Replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives. Studies in related fields like peptide synthesis have identified bio-based solvents like N-octyl pyrrolidone (NOP) that can effectively replace traditional polar aprotic solvents. core.ac.uk

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. For instance, using catalytic hydrogenation for a reductive amination step is preferable to using metal hydride reagents that generate significant waste.

A hypothetical green synthesis of this compound could involve a one-pot reaction from simple, bio-derived starting materials using a recyclable catalyst in a green solvent. However, as no such research has been published, a data-driven analysis is not possible.

Advanced Spectroscopic and Structural Characterization of 5 Amino 1 Propan 2 Yl Piperidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

No experimental NMR data for 5-amino-1-(propan-2-yl)piperidin-2-one has been found in published literature. A full characterization would require ¹H and ¹³C NMR spectra to establish the basic carbon-hydrogen framework.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To elucidate the precise structure and connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (H-H) couplings within the piperidinone ring and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon atoms to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the placement of the isopropyl group on the nitrogen atom and the amino group at the C5 position.

Without access to primary research that has synthesized and analyzed this compound, no such spectra or data tables can be generated.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline state. nih.gov It is particularly useful when single crystals suitable for X-ray diffraction are difficult to obtain. ssNMR could provide insights into the molecular conformation, packing, and any polymorphism of this compound in the solid phase. However, no ssNMR studies for this compound have been reported.

Single-Crystal X-ray Diffraction for Absolute Configuration and Detailed Geometries

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. As this compound possesses a chiral center at the C5 position, this technique would be indispensable for determining its stereochemistry. A search for crystallographic data for this compound yielded no results.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the lactam (amide) group, and various C-H and C-N stretching and bending vibrations.

No experimental FT-IR or Raman spectra for this compound are available in the literature.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity and Conformational Studies

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques sensitive to the chiral nature of a molecule. For a chiral compound like this compound, these methods would be essential for:

Confirming the enantiomeric purity of a synthesized sample.

Assigning the absolute configuration by comparing experimental spectra with theoretical calculations.

Studying conformational changes in solution.

There are no published ECD or ORD spectra available for this compound.

Reactivity Profiles and Reaction Mechanisms of 5 Amino 1 Propan 2 Yl Piperidin 2 One

Transformations at the Piperidinone Lactam Moiety

The cyclic amide (lactam) structure of the piperidinone ring is a key site for reactivity, enabling both ring-opening and derivatization at the nitrogen atom.

Ring-Opening and Ring-Closing Reactions

The piperidinone ring can undergo ring-opening reactions under various conditions. For instance, treatment with strong bases can lead to the cleavage of the amide bond, yielding acyclic amino acids. researchgate.net Conversely, the formation of the piperidinone ring can be achieved through intramolecular cyclization reactions. These ring-closing metathesis reactions are a common strategy for synthesizing cyclic peptides and related structures. nih.gov The process involves the formation of a carbon-carbon double bond, which reduces the conformational freedom of the resulting molecule. nih.gov

A notable application of sequential ring-opening and ring-closing reactions is the conversion of para-substituted pyridines into meta-substituted anilines. nih.govdocumentsdelivered.com This transformation involves a skeletal editing process where the nitrogen atom of the pyridine (B92270) ring is replaced. nih.govdocumentsdelivered.com

N-Alkylation and Acylation Reactions

The nitrogen atom within the piperidinone lactam can be subjected to alkylation and acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen, a reaction that can be achieved using various alkylating agents. This modification can significantly alter the molecule's physical and chemical properties.

N-acylation, the introduction of an acyl group, is another important transformation. This can be accomplished using acyl halides or anhydrides. These reactions are fundamental in peptide synthesis and the creation of peptidomimetics.

Chemical Transformations of the Amino Group

The primary amino group at the 5-position of the piperidinone ring is a highly reactive site, readily participating in a variety of chemical transformations for functionalization and further molecular construction.

Derivatization Reactions for Functionalization

The primary amino group serves as a handle for a wide array of derivatization reactions. It can be readily acylated, alkylated, or sulfonylated to introduce diverse functional groups. These modifications are crucial for altering the molecule's properties, such as solubility, lipophilicity, and biological activity. For example, the amino group can react with carboxylic acids to form amide bonds, a cornerstone of peptide chemistry. mdpi.com This reaction is typically spontaneous and involves the transfer of a proton from the carboxylic acid to the amine, forming an ammonium (B1175870) carboxylate salt. mdpi.com

Furthermore, the amino group can be a target for creating bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The development of bicyclo[1.1.1]pentylamines (BCPAs) as aniline (B41778) bioisosteres highlights the importance of amino-functionalization in medicinal chemistry. nih.gov

Role in Condensation and Cycloaddition Reactions

The nucleophilic nature of the amino group allows it to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can then undergo further reactions, such as reduction to form secondary amines.

While specific examples of cycloaddition reactions involving 5-amino-1-(propan-2-yl)piperidin-2-one are not extensively documented in the provided search results, primary amines, in general, can participate in certain cycloaddition pathways. For instance, they can react with suitable dienes in Diels-Alder type reactions or with other unsaturated systems under appropriate conditions.

Reactivity of the Isopropyl Substituent and Remote Functionalization

Remote functionalization, the chemical modification of a position distant from the primary functional groups, is a more challenging endeavor for this molecule. While direct functionalization of the isopropyl group's C-H bonds would require harsh conditions and likely lack selectivity, more advanced catalytic methods could potentially enable such transformations. For instance, palladium-catalyzed C(sp2)–H activation has been used for the regiodivergent synthesis of eight-membered benzosilacycles, demonstrating the potential for functionalizing seemingly unreactive positions. acs.org

Mechanistic Investigations of Key Reactions Involving this compound

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: a secondary amine located at the 5-position and a lactam (a cyclic amide) moiety. The isopropyl group on the lactam nitrogen also exerts steric and electronic effects. While specific mechanistic studies on this particular compound are not extensively available in the public domain, a detailed understanding of its potential reaction pathways can be derived from the well-established reactivity of analogous aminolactams and related heterocyclic systems.

The primary sites for chemical transformation on this molecule are the exocyclic amino group and the endocyclic lactam functionality. The lone pair of electrons on the nitrogen of the amino group confers nucleophilicity, making it susceptible to reactions with a variety of electrophiles. The lactam, on the other hand, possesses an amide bond that can undergo cleavage under certain conditions, and the adjacent carbonyl group can influence the acidity of the α-protons.

Acylation of the Exocyclic Amino Group

One of the most fundamental reactions of the amino group in this compound is its acylation. This reaction involves the treatment of the compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, often a tertiary amine like triethylamine (B128534) or pyridine, removes the proton from the newly acylated nitrogen, yielding the final N-acylated product and the hydrochloride salt of the base.

This reaction is generally high-yielding and provides a straightforward method for the derivatization of the amino group, which can be a key step in the synthesis of more complex molecules.

Potential Intramolecular Cyclization and Rearrangement

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic lactam carbonyl, raises the possibility of intramolecular reactions.

One such potential transformation is an intramolecular transamidation, which would lead to a ring-chain tautomerism. However, the formation of a highly strained four-membered ring would make this process energetically unfavorable under normal conditions.

A more plausible intramolecular reaction could be a Pictet-Spengler-type cyclization if the amino group is first converted into a β-arylethylamine moiety.

Pictet-Spengler Reaction Analogue

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.

For this compound to undergo a Pictet-Spengler reaction, the amino group would first need to be appropriately functionalized, for example, by reductive amination with an arylacetaldehyde.

Hypothetical Mechanistic Pathway:

Imine/Iminium Ion Formation: The functionalized aminopiperidinone would react with an aldehyde (e.g., formaldehyde) in the presence of an acid catalyst to form a Schiff base (imine), which is in equilibrium with its protonated form, the iminium ion.

Intramolecular Electrophilic Attack: The electron-rich aromatic ring (introduced in the functionalization step) would then act as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular fashion. This cyclization step is the core of the Pictet-Spengler reaction.

Rearomatization: The resulting spirocyclic intermediate would then undergo deprotonation to restore the aromaticity of the ring system, yielding the final tetracyclic product.

The feasibility and outcome of such a reaction would be highly dependent on the nature of the aromatic ring and the reaction conditions.

Reactivity of the Lactam Ring

The lactam ring in this compound is generally stable. The amide bond within the ring is less reactive towards nucleophilic attack than, for example, the carbonyl group of a ketone, due to the delocalization of the nitrogen lone pair into the carbonyl group. However, under forcing conditions, such as strong acid or base hydrolysis, the lactam ring can be opened.

Acid-Catalyzed Hydrolysis Mechanism:

Protonation: The carbonyl oxygen of the lactam is protonated by a strong acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the lactam nitrogen.

Ring Opening: The C-N bond of the lactam cleaves, breaking the ring and forming a protonated amino acid.

Deprotonation: The final amino acid product is obtained after deprotonation.

Base-Catalyzed Hydrolysis Mechanism:

Nucleophilic Attack: A hydroxide (B78521) ion directly attacks the carbonyl carbon of the lactam, forming a tetrahedral intermediate.

Ring Opening: The C-N bond cleaves, and the resulting amide anion is protonated by a solvent molecule (e.g., water) to yield the carboxylate and the amine.

It is important to note that the exocyclic amino group would likely be protonated under acidic conditions, which could influence the rate of lactam hydrolysis.

Due to the limited availability of specific research data, the following table presents a hypothetical summary of potential key reactions and the factors influencing their mechanisms.

| Reaction | Reagents and Conditions | Key Mechanistic Steps | Influencing Factors | Potential Product Class |

| N-Acylation | Acyl chloride/anhydride, Base (e.g., Triethylamine) | Nucleophilic attack, Tetrahedral intermediate formation, Leaving group departure, Deprotonation | Steric hindrance at the amino group, Electrophilicity of the acylating agent | N-Acyl-5-aminopiperidin-2-one |

| Pictet-Spengler Analogue | Arylethylamine precursor, Aldehyde/Ketone, Acid catalyst | Imine/Iminium ion formation, Intramolecular electrophilic aromatic substitution, Rearomatization | Nucleophilicity of the aromatic ring, Stability of the iminium ion | Fused heterocyclic systems |

| Lactam Hydrolysis (Acidic) | Strong acid (e.g., HCl), Heat | Carbonyl protonation, Nucleophilic attack by water, Ring opening | Acid concentration, Temperature | 5-Amino-N-(propan-2-yl)pentanoic acid derivative |

| Lactam Hydrolysis (Basic) | Strong base (e.g., NaOH), Heat | Nucleophilic attack by hydroxide, Ring opening | Base concentration, Temperature | 5-Amino-N-(propan-2-yl)pentanoic acid salt |

Further experimental and computational studies are necessary to fully elucidate the intricate mechanistic details of the reactions involving this compound and to explore its full synthetic potential.

Computational and Theoretical Chemistry Studies on 5 Amino 1 Propan 2 Yl Piperidin 2 One

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

There are no specific molecular dynamics (MD) simulation studies available for 5-amino-1-(propan-2-yl)piperidin-2-one in the reviewed literature. MD simulations are a powerful tool for exploring the conformational landscape of a molecule over time, providing a dynamic view of its flexibility. mdpi.com These simulations can identify the most stable low-energy conformations, analyze the movement of different parts of the molecule, and understand how it might interact with its environment, such as a solvent or a biological receptor. nih.govrsc.org The results of such simulations, often visualized through Ramachandran plots or principal component analysis, are not available for this specific compound.

Reaction Pathway and Transition State Analysis

No studies detailing the reaction pathway and transition state analysis for the synthesis or degradation of this compound were found. This type of computational analysis is used to elucidate reaction mechanisms, identify intermediate structures, and calculate the energy barriers associated with transition states. By understanding these pathways, researchers can optimize reaction conditions or predict the metabolic fate of a compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While computational methods like DFT can be used to predict spectroscopic data such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra, no published research was found that performs these predictions for this compound. nih.govresearchgate.net Such studies would involve calculating theoretical chemical shifts and vibrational frequencies and comparing them with experimentally obtained spectra to confirm the molecular structure and assign spectral peaks. This comparative analysis is crucial for structural elucidation but has not been documented for this molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (Theoretical Aspect)

There is no evidence of Quantitative Structure-Activity Relationship (QSAR) models being developed specifically for this compound or its analogs. QSAR studies involve creating a mathematical model that relates the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are then used to predict the activity of new, unsynthesized analogs, guiding the design of more potent or selective molecules. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, which does not appear to be available for this specific chemical scaffold.

Applications of 5 Amino 1 Propan 2 Yl Piperidin 2 One in Advanced Organic Synthesis

5-amino-1-(propan-2-yl)piperidin-2-one as a Chiral Building Block for Complex Molecules

No specific examples or detailed research findings were identified that describe the use of this compound as a chiral building block in the stereoselective synthesis of complex molecular architectures.

Role in the Synthesis of Natural Product Analogs and Bioactive Scaffolds

There is no available literature detailing the application of this compound in the synthesis of analogs of natural products or in the construction of novel bioactive scaffolds.

Utilization in Macrocyclization and Oligomerization Reactions

No studies were found that investigate the role of this compound in macrocyclization or oligomerization reactions to form larger, structurally complex molecules.

Exploration of Biological Activities and Molecular Mechanisms Non Clinical Focus

In Vitro Target Identification and Molecular Binding Studies

To understand the potential therapeutic relevance of 5-amino-1-(propan-2-yl)piperidin-2-one, the first step involves identifying its molecular targets within a biological system. This is typically achieved through a series of in vitro assays.

Enzyme Inhibition Assays

Enzyme inhibition assays would be crucial to determine if this compound can modulate the activity of specific enzymes. Many drugs exert their effects by inhibiting enzymes involved in disease pathways. For instance, piperidine (B6355638) derivatives have been investigated for their potential to inhibit enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. Future research on this compound would involve screening it against a panel of clinically relevant enzymes to identify any inhibitory activity.

Hypothetical Data Table for Future Enzyme Inhibition Studies:

| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Type |

| Acetylcholinesterase (AChE) | Ellman's Method | Data to be determined | Data to be determined |

| Cyclooxygenase-2 (COX-2) | Fluorometric Assay | Data to be determined | Data to be determined |

| Monoamine Oxidase B (MAO-B) | Amplex Red Assay | Data to be determined | Data to be determined |

Receptor Ligand Binding Studies

Investigating the interaction of this compound with various receptors is another critical avenue. Radioligand binding assays, for example, can determine the affinity of the compound for specific receptor subtypes. The piperidine scaffold is a common feature in many neurologically active drugs that target receptors such as dopamine, serotonin, or opioid receptors. Identifying which, if any, receptors this compound binds to would provide significant insight into its potential pharmacological effects.

Protein-Ligand Interaction Analysis via Molecular Docking

Once a potential enzyme or receptor target is identified, molecular docking studies can provide a theoretical model of the interaction at the atomic level. These computational simulations predict the binding conformation and affinity of the ligand (this compound) within the active site of the protein. This information is invaluable for understanding the structure-activity relationship and for guiding the design of more potent and selective analogs. For example, docking studies could reveal key hydrogen bonds or hydrophobic interactions that stabilize the ligand-protein complex.

Mechanistic Elucidation of Observed Biological Effects at the Cellular Level (e.g., cell-free systems, specific cell lines)

Following the identification of molecular targets, the next phase of research would focus on understanding the consequences of these interactions at the cellular level.

Investigation of Cellular Pathway Modulation (e.g., ion channel activity, enzyme pathways)

If this compound is found to bind to a specific receptor or inhibit an enzyme, subsequent studies would investigate its effect on downstream cellular signaling pathways. For example, if it binds to a G-protein coupled receptor, researchers would measure changes in second messenger levels, such as cyclic AMP (cAMP). If it inhibits a key enzyme in a metabolic pathway, the levels of upstream and downstream metabolites would be quantified.

Understanding Molecular Basis of Antibacterial or Neuroprotective Effects

Based on the activities of related piperidine compounds, it would be logical to investigate the potential antibacterial or neuroprotective effects of this compound.

Antibacterial Effects: The compound could be tested against a panel of pathogenic bacteria to determine its minimum inhibitory concentration (MIC). Further studies would then explore the mechanism of action, such as inhibition of cell wall synthesis or bacterial DNA replication.

Neuroprotective Effects: In cellular models of neurodegenerative diseases (e.g., neuronal cells treated with toxins like MPP+ or amyloid-beta), the ability of the compound to prevent cell death and reduce markers of oxidative stress or inflammation would be assessed.

Hypothetical Data Table for Future Cellular Studies:

| Cell Line | Assay Type | Endpoint Measured | Result |

| SH-SY5Y (Neuroblastoma) | MTT Assay (Neurotoxicity Model) | Cell Viability | Data to be determined |

| BV-2 (Microglia) | Griess Assay (Neuroinflammation) | Nitric Oxide Production | Data to be determined |

| E. coli (Bacterial Strain) | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Data to be determined |

While the current body of scientific literature does not provide specific data on the biological activities of this compound, the established framework for drug discovery and development offers a clear path for its future investigation. The exploration of its potential as an enzyme inhibitor, receptor ligand, and modulator of cellular pathways will be essential to unlock its therapeutic potential. The synthesis and subsequent biological evaluation of this compound are necessary next steps to populate the data tables and build a comprehensive understanding of its molecular mechanisms.

Structure-Activity Relationship (SAR) Studies for Analogue Design

The core structure of this compound, featuring a substituted piperidin-2-one ring, is a key scaffold in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is a therapeutic target in the management of type 2 diabetes, and its inhibitors work by prolonging the action of incretin (B1656795) hormones, which regulate glucose homeostasis. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies on related piperidine-based compounds have provided valuable insights into the structural requirements for potent and selective DPP-IV inhibition.

The interaction of inhibitors with the active site of DPP-IV is crucial for their activity. The active site of DPP-IV is characterized by several subsites, including the S1 and S2 pockets, which are primary interaction points for inhibitors. nih.gov The S1 pocket is largely hydrophobic and accommodates the amino group of the piperidine ring, while the S2 pocket interacts with other substituents. nih.gov

Modifications at various positions of the 5-aminopiperidin-2-one (B114697) scaffold have been explored to optimize DPP-IV inhibition:

The Amino Group at C5: A primary or secondary amine at this position is often crucial for anchoring the molecule into the S1 pocket of the enzyme. The basicity of this amino group is an important factor for potent inhibition. nih.gov

The Substituent at N1: The isopropyl group at the N1 position of the lactam ring in this compound likely interacts with the hydrophobic S2 pocket of DPP-IV. SAR studies on similar scaffolds have shown that the nature and size of the substituent at this position significantly influence the inhibitory potency. For instance, in related series of inhibitors, varying the alkyl or arylalkyl groups at this position has led to significant changes in activity. nih.gov

Modifications on the Piperidine Ring: Introduction of substituents on the piperidine ring itself can impact both potency and selectivity. For example, the introduction of a fluorine atom at the 3-position of a piperidine ring in a related series of DPP II inhibitors was shown to improve selectivity. nih.gov

The following table summarizes the general SAR findings for piperidine-based DPP-IV inhibitors, which can be extrapolated to understand the potential of this compound and its analogues.

| Structural Modification | Effect on DPP-IV Inhibitory Activity | Rationale |

| Variation of N1-substituent | Can significantly alter potency. Optimal size and hydrophobicity are required for effective interaction with the S2 pocket. nih.govnih.gov | The S2 pocket is hydrophobic and has specific spatial requirements. |

| Modification of C5-amino group | Generally detrimental, as this group is critical for binding to the S1 pocket. nih.gov | The S1 pocket has a strong preference for a basic amino group. |

| Substitution on the piperidine ring | Can enhance selectivity and potency by providing additional interactions with the enzyme surface. nih.gov | Fine-tunes the conformational properties and allows for additional binding interactions. |

Prodrug Design and Bioreversible Derivative Strategies (Chemical Design Perspective)

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. mdpi.com This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. The chemical structure of this compound, with its primary amino group and lactam functionality, offers several handles for prodrug design.

The primary amino group at the C5 position is a key target for creating bioreversible derivatives. One common approach is the formation of an amide bond with an amino acid or a dipeptide. This can enhance the absorption of the drug by utilizing amino acid transporters in the intestine. mdpi.com For instance, dipeptide monoester prodrugs of other therapeutic agents have shown improved membrane permeability and higher plasma concentrations. mdpi.com

Another strategy involves the formation of carbamates. Carbamate (B1207046) prodrugs can be designed to be hydrolyzed by esterases in the body, releasing the active parent amine. The rate of hydrolysis can be tuned by modifying the structure of the carbamate promoiety.

The lactam nitrogen (N1) could also be a site for prodrug modification, although this is less common. N-acyloxyalkyl or N-phosphonooxymethyl derivatives are potential strategies that could be explored to improve the solubility or membrane permeability of the parent compound.

The table below outlines potential prodrug strategies for this compound from a chemical design perspective.

| Prodrug Strategy | Chemical Modification | Target Functional Group | Anticipated Advantage |

| Amino Acid/Dipeptide Conjugation | Formation of an amide bond with an amino acid (e.g., valine, phenylalanine) or a dipeptide. mdpi.com | C5-amino group | Improved oral absorption via amino acid transporters. mdpi.com |

| Carbamate Formation | Reaction of the C5-amino group with a chloroformate or an activated carbonate. | C5-amino group | Controlled release of the active drug through enzymatic hydrolysis. |

| N-Acyloxyalkylation | Introduction of an acyloxyalkyl group at the N1 position of the lactam. | N1-lactam nitrogen | Potential for improved solubility and membrane permeability. |

| Schiff Base Formation | Condensation of the C5-amino group with an aldehyde or ketone. | C5-amino group | Can improve membrane permeability; hydrolysis in the acidic environment of the stomach or enzymatically can release the parent drug. |

These strategies highlight the versatility of the this compound scaffold for chemical modification to optimize its therapeutic potential. Further research into these areas will be crucial for the development of clinically viable drug candidates based on this promising chemical entity.

Future Directions and Emerging Research for 5 Amino 1 Propan 2 Yl Piperidin 2 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-heterocycles, including piperidines and their derivatives, is an area ripe for the application of green chemistry principles. mdpi.comproquest.comacgpubs.org Future research should prioritize the development of novel and sustainable methods for the synthesis of 5-amino-1-(propan-2-yl)piperidin-2-one, moving away from traditional multi-step processes that often require harsh reagents and generate significant waste. google.com

Key areas for exploration include:

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts, such as noble or non-noble metals on various supports, can facilitate the synthesis of N-heterocycles through acceptorless dehydrogenation or borrowing hydrogen methodologies. researchgate.netacs.org This approach offers advantages in product separation and catalyst reusability, contributing to more sustainable processes. mdpi.comtandfonline.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling transformations under mild conditions. acs.org The development of photocatalytic routes, potentially using inexpensive organic dyes or semiconductor materials, could lead to more efficient and environmentally friendly syntheses of piperidinone derivatives. rhhz.net

One-Pot Reactions: Designing multi-component reactions (MCRs) where multiple bonds are formed in a single operation can significantly improve efficiency and reduce waste. nih.govthieme-connect.de A one-pot synthesis of piperidin-4-one derivatives has been demonstrated using a greener deep eutectic solvent, highlighting the potential for similar strategies. researchgate.net

Biocatalysis: The use of enzymes, such as in the biocatalytic carbon-hydrogen oxidation of piperidines, offers a highly selective and environmentally benign route to functionalized piperidine (B6355638) rings. news-medical.net

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, reduced waste. researchgate.netacs.org | Development of robust, selective, and cost-effective solid-supported catalysts. |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, novel reactivity. acs.orgrhhz.net | Discovery of efficient photocatalysts and optimization of reaction conditions for high yields. |

| One-Pot Syntheses | Increased atom economy, reduced number of synthetic steps and purification stages. thieme-connect.de | Design of novel multi-component reactions tailored for the piperidinone scaffold. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; environmentally benign conditions. news-medical.net | Identification and engineering of enzymes for the specific synthesis of the target molecule. |

Integration into High-Throughput Synthesis and Screening Platforms

To explore the full potential of the this compound scaffold, its integration into high-throughput synthesis and screening platforms is essential. This will enable the rapid generation and evaluation of large libraries of related compounds for various applications.

Future research in this area should focus on:

Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy for creating structurally diverse molecule libraries from a common starting material. nih.govcam.ac.ukcam.ac.uk By using this compound as a central building block, a wide range of analogues with different substituents can be synthesized, allowing for the exploration of vast chemical space. nih.govnih.gov

Solid-Phase Synthesis: Adapting synthetic routes to solid-phase methodologies can facilitate the automation of library production and purification. nih.gov This is particularly relevant for the synthesis of peptide-like molecules or other oligomeric structures incorporating the piperidinone core.

Modular Synthesis: Developing modular synthetic routes where different fragments can be easily combined allows for the rapid creation of analogues. nih.gov A recently developed two-stage process combining biocatalytic oxidation and radical cross-coupling exemplifies such a modular approach for piperidine synthesis. news-medical.net

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic protocols. Advanced in situ spectroscopic techniques can provide real-time information on the transformation of reactants into products.

Future research should involve the application of:

Time-Resolved In Situ (TRIS) Monitoring: Techniques like time-resolved X-ray diffraction can be used to monitor mechanochemical syntheses in real-time, providing insights into reaction kinetics and the formation of intermediates. birmingham.ac.uk

Spectroscopic Analysis: In situ monitoring using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy can be employed to track the progress of reactions in solution or continuous flow systems. rhhz.netresearchgate.net This allows for the rapid optimization of reaction parameters like temperature, pressure, and catalyst loading.

Exploration of New Catalytic Transformations

The functionalization of the this compound core through novel catalytic transformations can lead to the discovery of derivatives with unique properties. nih.govresearchgate.net The piperidine ring offers multiple sites for functionalization, which can be selectively targeted using modern catalytic methods. nih.govacs.org

Promising areas for investigation include:

C-H Functionalization: Direct C-H functionalization is a powerful strategy for introducing new substituents onto the piperidine ring without the need for pre-functionalized starting materials. nih.gov Rhodium-catalyzed C-H insertion and photoredox-catalyzed C-H arylation have been successfully applied to piperidine derivatives. nih.govnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.org These methods can be employed to form new carbon-carbon and carbon-heteroatom bonds at various positions of the piperidinone scaffold. A recently developed rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a pathway to enantioenriched 3-substituted piperidines. acs.org

Radical-Mediated Cyclizations: Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to be effective for producing piperidines. nih.gov Exploring similar radical-based strategies could open new avenues for constructing or modifying the piperidinone ring system.

| Transformation | Catalyst/Method | Potential Outcome | Reference |

|---|---|---|---|

| C-H Arylation | Photoredox Catalysis (e.g., Iridium-based) | Introduction of aryl groups at various positions on the piperidine ring. | nih.gov |

| C-H Insertion | Rhodium Catalysis | Formation of new C-C bonds, leading to substituted analogues. | nih.gov |

| Asymmetric Carbometalation | Rhodium Catalysis | Enantioselective synthesis of 3-substituted piperidines. | acs.org |

| C-N Cross-Coupling | Conjugated Polymer Network (photocatalyst) | Coupling of amines to the piperidinone scaffold. | rsc.org |

Design of Next-Generation Analogues with Tuned Reactivity or Biological Probe Potential

The versatile scaffold of this compound provides a foundation for the rational design of next-generation analogues with specific functionalities. researchgate.netacs.org

Future design efforts could be directed towards:

Biologically Active Analogues: The piperidinone moiety is present in many biologically active compounds. researchgate.netajchem-a.comnih.gov Analogues of this compound could be designed and synthesized as potential inhibitors of enzymes like β-lactamase or as antagonists for G protein-coupled receptors. nih.govresearchgate.net

Fluorescent Probes: By attaching a fluorophore to the piperidinone scaffold, novel fluorescent probes can be developed for various applications, including biological imaging and sensing. nih.govbohrium.com The lactam structure itself can be part of a fluorophore system, with its fluorescence properties tunable by modifying substituents. nih.gov The development of fluorescence-based assays is crucial for high-throughput screening of enzyme inhibitors. researchgate.net Designing probes based on the β-lactam structure is a known strategy for detecting β-lactamase activity. researchgate.netrsc.org

Peptide-Based Drug Delivery Systems: The amino group on the piperidinone ring provides a handle for incorporation into peptides, which could lead to the development of novel drug delivery systems or peptidomimetics with enhanced stability and cell permeability. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 5-amino-1-(propan-2-yl)piperidin-2-one, and how can existing literature on similar piperidinone derivatives inform this process?

- Methodological Answer : Begin by reviewing synthetic strategies for structurally analogous piperidinones, such as 1-(5-methylpyridin-2-yl)propan-2-one (PubChem CID: B1370027), which employs nucleophilic substitution and cyclization reactions under controlled pH and temperature . Use retrosynthetic analysis to identify feasible intermediates (e.g., amino-protected precursors) and optimize reaction steps (e.g., catalytic hydrogenation for deprotection). Validate each step with thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity ≥95% .

Q. How should researchers approach the spectroscopic characterization (e.g., NMR, IR, MS) of this compound to ensure accurate structural elucidation?

- Methodological Answer :

- NMR : Compare experimental - and -NMR data with computed spectra (e.g., PubChem’s InChI=1S/C9H11NO for related compounds) to confirm regiochemistry and stereochemistry .

- IR : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm, NH bends at ~1600 cm) and cross-reference with databases .

- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictory data regarding the biological activity of this compound across different studies?

- Methodological Answer :

- Systematic Review : Conduct a bibliometric analysis to identify biases or methodological inconsistencies (e.g., variations in cell lines, assay protocols) .

- Dose-Response Reevaluation : Reproduce experiments under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) and apply statistical models (e.g., ANOVA with post-hoc tests) to assess reproducibility .

- Mechanistic Studies : Use molecular docking or surface plasmon resonance (SPR) to validate target binding affinities and rule off-target effects .

Q. How can computational chemistry be integrated with experimental data to predict and validate the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize the compound’s geometry using Gaussian 16 at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .

- MD Simulations : Simulate solvent interactions (e.g., in DMSO or water) to assess stability and reaction pathways .

- Experimental Correlation : Validate computational predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies are effective for optimizing reaction conditions to improve the yield of this compound in multistep syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify optimal ranges .

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.